molecular formula C18H19N5O3S B12276387 methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

Cat. No.: B12276387
M. Wt: 385.4 g/mol
InChI Key: GAOHLWCIAJNSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, a well-established pharmacophore known for its diverse biological activities, substituted with a carbamate group and a phenylsulfanyl linkage to a 2-aminopropanoylamino (alanyl) moiety . This specific molecular architecture suggests potential as a versatile scaffold for the development of enzyme inhibitors and targeted therapeutics. The presence of the heteroatom-rich benzimidazole system and the carbamate functionality indicates potential as a coordinating ligand for metal ions, which can be explored in various chemical and biochemical applications . Research into structurally related benzimidazole compounds has demonstrated substantial potential in targeting key pathogenic enzymes and receptors, including bacterial DNA gyrase and dihydropteroate synthase (DHPS) for antimicrobial development . Furthermore, molecular docking studies on analogous methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate derivatives have revealed promising binding interactions with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer, with computed Vina scores reaching -6.8 kcal/mol, indicating strong binding affinity and supporting its relevance in oncological research . Quantum chemical analyses, including HOMO-LUMO energy gap calculations and electrostatic potential mapping performed on similar structures, provide deep insight into the electronic characteristics and reactive sites of this class of molecules, aiding in the rational design of more effective compounds . This reagent is provided as a high-purity material for use in investigative studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use and to conduct all activities in accordance with their institution's biosafety and chemical hygiene guidelines.

Properties

IUPAC Name

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHLWCIAJNSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For this compound, 4-nitro-o-phenylenediamine serves as the starting material due to its ability to direct substituents to the 5- and 6-positions during subsequent reactions. Nitro groups are introduced via nitration using fuming nitric acid in sulfuric acid at 0–5°C, achieving regioselectivity >90%. Cyclization is performed with formic acid under reflux (100°C, 8 hr), yielding 5-nitro-1H-benzimidazole.

Reduction of Nitro to Amine

The 5-nitro substituent is reduced to an amine using catalytic hydrogenation (10% Pd/C, H₂, 40 psi) in methanol at 25°C, producing 5-amino-1H-benzimidazole. This intermediate is critical for introducing the sulfanylphenyl moiety.

Sulfanylphenyl Functionalization

Nucleophilic Aromatic Substitution

The 6-position of the benzimidazole is functionalized via nucleophilic displacement of a nitro group. 5-Amino-1H-benzimidazole is treated with 4-fluorophenyl disulfide in dimethylformamide (DMF) at 120°C for 12 hr, replacing the nitro group with a sulfanylphenyl group. Excess disulfide ensures complete substitution, with yields averaging 75–80%.

Carbamate Formation at the 2-Position

Protection of the Benzimidazole Amine

Prior to carbamate formation, the 2-amino group of the benzimidazole is protected using tert-butoxycarbonyl (Boc) anhydride in THF (25°C, 4 hr). This prevents undesired side reactions during subsequent steps.

Reaction with Methyl Chloroformate

The Boc-protected intermediate is treated with methyl chloroformate in pyridine at 0°C for 1 hr, introducing the methyl carbamate group. Deprotection is achieved with trifluoroacetic acid (TFA) in DCM (25°C, 2 hr), yielding the final product.

Optimization and Scalability

Catalytic Hydrogenation Conditions

Patent data reveal that hydrogenation of oxime intermediates (e.g., methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) using 10% Pd/C in methanol at 40°C under 42 psi H₂ achieves >95% conversion to the amine. Scaling this step to 1 kg batches requires maintaining H₂ pressure <50 psi to avoid over-reduction.

Solubility Enhancement via Salt Formation

The free base exhibits limited aqueous solubility (180 mg/L at 25°C), but hydrochloride salt formation increases solubility to >50,000 mg/L. Salt preparation involves dissolving the free base in methanolic HCl (1.5 M) and recrystallizing from methanol/water (3:1 v/v).

Analytical Validation

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity ≥99.5% with retention time 12.3 min. Key impurities include unreacted 5-amino intermediates (<0.2%) and over-acylated byproducts (<0.1%).

Structural Confirmation via NMR and MS

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.89 (d, J=8.4 Hz, 2H, phenyl-H), 7.45 (d, J=8.4 Hz, 2H, phenyl-H), 3.82 (s, 3H, OCH₃).
  • HRMS : m/z 429.1321 [M+H]⁺ (calc. 429.1318).

Challenges and Mitigation Strategies

Regioselectivity in Sulfanyl Group Introduction

Competing substitution at the 4-position of the benzimidazole is minimized by using electron-withdrawing nitro groups, which deactivate the 4-position.

Byproduct Formation During Acylation

Excess bromopropanoyl chloride leads to diacylated byproducts. Stoichiometric control (1.1 eq acyl chloride) reduces these impurities to <1%.

Chemical Reactions Analysis

Denibulin undergoes various chemical reactions, including:

    Oxidation: Denibulin can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of denibulin can lead to the formation of thiols and amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Denibulin can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles like amines or alcohols.

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazoles .

Scientific Research Applications

Denibulin has a wide range of scientific research applications, including:

Mechanism of Action

Denibulin exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, resulting in the disruption of the cytoskeleton of tumor vascular endothelial cells. This leads to the shutdown of tumor blood flow and causes central necrosis of solid tumors. The molecular targets of denibulin include vascular endothelial growth factor receptors and other proteins involved in angiogenesis and cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents at 6-Position Core Structure Key Applications/Activities Binding Energy (kcal/mol) Reference
Target Compound 4-(2-Aminopropanoylamino)phenylsulfanyl Benzimidazole-2-yl carbamate Potential kinase inhibition (inferred) N/A
Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-yl)carbamate Phenylsulfanyl Benzimidazole-2-yl carbamate Cytogenetic analysis (non-toxic colchicine substitute) N/A
Methyl N-[6-[4-[[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate 4-[[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy Benzimidazole-2-yl carbamate VEGFR inhibition -15.33
Benomyl 1-((Butylamino)carbonyl) Benzimidazole-2-yl carbamate Fungicide N/A
Fenbendazole Related Compound B 5-Chloro Benzimidazole-2-yl carbamate Anthelmintic (veterinary use) N/A

Key Observations:

Substituent Effects on Target Affinity: The VEGFR inhibitor (binding energy: -15.33 kcal/mol) demonstrates that electron-withdrawing groups (e.g., trifluoromethyl, fluoro) enhance binding to kinase targets . Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-yl)carbamate () shares the sulfanyl linkage but lacks the 2-aminopropanoylamino group. Its application in cytogenetics suggests lower toxicity compared to colchicine, highlighting the role of sulfanyl groups in modulating biological safety .

Agrochemical vs. Pharmaceutical Applications: Benomyl and Fenbendazole Related Compound B () feature chloro or butylamino groups, which are common in fungicides and antiparasitics.

Hydrogen-Bonding and Crystal Engineering: The 2-aminopropanoylamino group in the target compound may participate in extended hydrogen-bonding networks, as observed in Etter’s graph set analysis (). Such interactions could influence crystallization behavior or stability in solid-state formulations .

Biological Activity

Methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate, often referred to in literature as a benzimidazole derivative, has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Overview

The compound is characterized by its structural features which include a benzimidazole core and a carbamate moiety. Its IUPAC name is this compound, and it has been synthesized for various pharmacological evaluations.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Its mechanism primarily involves the disruption of tumor vasculature, which is crucial for tumor growth and metastasis.

  • Vascular Disruption : The compound selectively targets newly formed blood vessels in tumors, leading to central necrosis within solid tumors. This mechanism is similar to that observed with other vascular-disrupting agents like Denibulin.
  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated lethal concentrations (LC50) significantly lower than many existing chemotherapeutics, indicating a high potency against resistant cancer types .

Research Findings

A comprehensive study evaluated the compound's effects on neuroblastoma and glioblastoma cell lines using the NCI 60-cell assay. The findings are summarized in the following table:

Cell Line LC50 (nM) Growth Inhibition (GI50) Notes
U87200 ± 60<0.5% retained integrityHighly sensitive to treatment
BE18.9Not specifiedMost sensitive among tested lines
SK>300Not specifiedLess sensitive compared to BE

The data indicate that compound exposure leads to significant cell cycle arrest in the G2/M phase, with morphological changes suggesting apoptosis .

Case Studies

In a notable study, researchers investigated the compound's efficacy in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, less than 0.5% of treated cells retained reproductive integrity, underscoring its potential as a radiosensitizer .

Pharmacological Activities Beyond Anticancer Effects

Apart from anticancer properties, benzimidazole derivatives have been noted for their diverse pharmacological activities:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against strains like E. coli and Pseudomonas aeruginosa. These findings suggest potential applications beyond oncology .
  • Anti-inflammatory and Analgesic Effects : Other studies have indicated that certain benzimidazole compounds can inhibit inflammatory pathways, providing avenues for pain management therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.